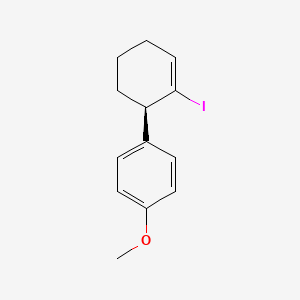![molecular formula C17H17NO3 B12542005 N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide CAS No. 820210-83-1](/img/structure/B12542005.png)
N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of 4-methoxy-9H-xanthen-9-one with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted xanthene compounds. These products can be further utilized in various applications, enhancing the versatility of this compound .
Applications De Recherche Scientifique
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-9H-xanthen-9-one
- 4-Methyl-N-(9H-xanthen-9-yl)benzamide
- 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
Uniqueness
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide stands out due to its unique combination of a xanthene core and a formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
820210-83-1 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C17H17NO3/c1-20-16-8-4-6-14-12(9-10-18-11-19)13-5-2-3-7-15(13)21-17(14)16/h2-8,11-12H,9-10H2,1H3,(H,18,19) |
Clé InChI |
ODYUCOMDCDHPIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


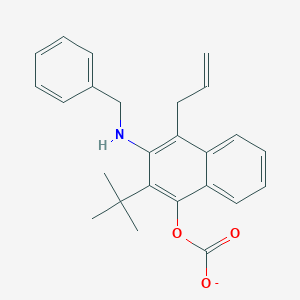


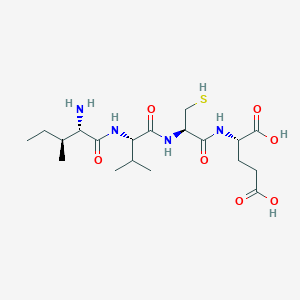
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
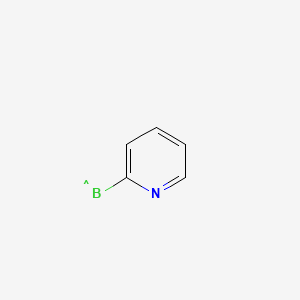

![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
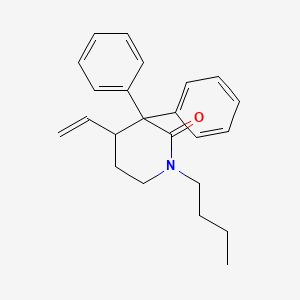
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)
